molecular formula C9H7BrO B8127528 1-Bromo-3-ethynyl-5-methoxybenzene

1-Bromo-3-ethynyl-5-methoxybenzene

Cat. No.: B8127528
M. Wt: 211.05 g/mol
InChI Key: QLRGGJOHWGPNOT-UHFFFAOYSA-N
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Description

1-Bromo-3-ethynyl-5-methoxybenzene is an organic compound with the molecular formula C9H7BrO. It is a derivative of benzene, featuring a bromine atom, an ethynyl group, and a methoxy group attached to the benzene ring. This compound is of interest in organic synthesis and various chemical research applications due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-ethynyl-5-methoxybenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The general steps include:

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-ethynyl-5-methoxybenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The ethynyl group can be oxidized to form carboxylic acids or other oxygen-containing functional groups.

    Reduction Reactions: The ethynyl group can be reduced to form alkenes or alkanes.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).

Major Products:

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alkenes or alkanes.

Scientific Research Applications

1-Bromo-3-ethynyl-5-methoxybenzene has several scientific research applications, including:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Employed in the development of novel materials with specific electronic or optical properties.

    Pharmaceutical Research: Investigated for its potential use in the synthesis of biologically active compounds.

    Chemical Biology: Utilized in the study of enzyme mechanisms and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 1-Bromo-3-ethynyl-5-methoxybenzene involves its reactivity towards various chemical reagents. The bromine atom, ethynyl group, and methoxy group each contribute to the compound’s overall reactivity. The bromine atom can participate in electrophilic substitution reactions, while the ethynyl group can undergo addition or oxidation reactions. The methoxy group can influence the electron density of the benzene ring, affecting the compound’s reactivity.

Comparison with Similar Compounds

    1-Bromo-3-ethynylbenzene: Lacks the methoxy group, resulting in different reactivity and applications.

    1-Bromo-3-methoxybenzene: Lacks the ethynyl group, affecting its chemical properties and uses.

    1-Ethynyl-3-methoxybenzene: Lacks the bromine atom, leading to different reactivity patterns.

Uniqueness: 1-Bromo-3-ethynyl-5-methoxybenzene is unique due to the presence of all three functional groups (bromine, ethynyl, and methoxy) on the benzene ring. This combination of substituents imparts distinct reactivity and makes it a valuable compound in various chemical research applications.

Properties

IUPAC Name

1-bromo-3-ethynyl-5-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO/c1-3-7-4-8(10)6-9(5-7)11-2/h1,4-6H,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLRGGJOHWGPNOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C#C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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